3-Chloro-1,2-propanediol-13C3
Overview
Description
3-Chloro-1,2-propanediol-13C3 is a stable isotope-labeled compound with the molecular formula 13C3H7ClO2 and a molecular weight of 113.52. It is a derivative of 3-chloro-1,2-propanediol, where three carbon atoms are replaced with their 13C isotopes. This compound is primarily used as a reference standard in various scientific research applications, including pharmaceutical testing and metabolic studies .
Mechanism of Action
Target of Action
3-Chloro-1,2-propanediol-13C3, also known as 3-MCPD-13C3, is a chemical compound with the molecular formula 13C3H7ClO2 It is known to be a metabolite of dichloropropanols .
Mode of Action
DS-S-7G . This process involves the conversion of ®-MCH to hydroxyacetone with the liberation of chloride ions under aerobic conditions .
Biochemical Pathways
DS-S-7G suggests that it may be involved in the metabolism of halogenated compounds .
Pharmacokinetics
Its metabolism may involve dehalogenation, as suggested by studies on similar compounds .
Result of Action
The dehalogenation of ®-3-chloro-1,2-propanediol results in the formation of hydroxyacetone and the release of chloride ions . This suggests that this compound may have similar effects.
Action Environment
The dehalogenation of ®-3-chloro-1,2-propanediol occurs under aerobic conditions , suggesting that oxygen availability may influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-1,2-propanediol typically involves the hydrolysis of epichlorohydrin. One method includes the following steps :
Epoxidation: Chloropropene is epoxidized using hydrogen peroxide as an oxygen source in the presence of a phase transfer catalyst to produce epichlorohydrin.
Hydrolysis: The epichlorohydrin is then hydrolyzed using deionized water and a cation resin catalyst at a temperature range of 70 to 75 degrees Celsius for 30 to 60 minutes. Additional deionized water
Properties
IUPAC Name |
3-chloro(1,2,3-13C3)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13CH2]Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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